(5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone
Overview
Description
“(5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone” is a chemical compound with the linear formula C12H10ClFN2O . It is used as a key intermediate in the preparation of zolazepam , a tranquilizer used for wild animals .
Synthesis Analysis
The synthesis of this compound has been reconsidered recently . The previous method for its preparation involved the acylation of 5-chloro-1,3-dimethylpyrazole (prepared from chlorination of 1,3-dimethyl-5-pyrazolone) by 2-fluorobenzoyl chloride . The new method involves the preparation of this compound via chlorination of (5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone, which was prepared by acylation of 1,3-dimethyl-5-pyrazolone by 2-fluorobenzoyl chloride .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound have been analyzed . The process involves several steps, including acylation, chlorination, and possibly others .Scientific Research Applications
Synthesis and Pharmacological Potential
- A series of (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones, including (5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone, were synthesized and evaluated for their pharmacological potential. These compounds demonstrated central nervous system depressant activity, potential anticonvulsant properties, and a low order of acute toxicity. They also showed potential as antipsychotic agents (Butler, Wise, & Dewald, 1984).
Antipsychotic Profile and Metabolism
- Another study explored the antipsychotic-like profile of (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone in behavioral animal tests. It was found to be active and toxic in these tests. This research also delved into the synthesis and pharmacological evaluation of related compounds (Wise et al., 1987).
Potential in Antipsychotic Treatment
- (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone was identified as having an antipsychotic-like profile in behavioral tests predictive of antipsychotic efficacy, without binding to dopamine receptors. This suggests its potential in antipsychotic treatment through a nondopaminergic mechanism (Wise et al., 1986).
Mutagenicity and Carcinogenic Potential
- An aminopyrazole derivative, PD 71627, which is structurally related to (5-amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone, was found to induce mammary adenocarcinomas in rats and exhibited mutagenic activity in bacterial tests, suggesting a potential carcinogenic risk (Aust & Wold, 1986).
Synthesis of Related Compounds
- Research on the synthesis of pyrazole derivatives with a focus on antitubercular and anticancer activity includes the study of compounds related to (5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone (Neha, Nitin, & Mithlesh, 2013).
properties
IUPAC Name |
(5-chloro-1,3-dimethylpyrazol-4-yl)-(2-fluorophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFN2O/c1-7-10(12(13)16(2)15-7)11(17)8-5-3-4-6-9(8)14/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHVXRSPVNINUBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)C2=CC=CC=C2F)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60605055 | |
Record name | (5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60605055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone | |
CAS RN |
29938-71-4 | |
Record name | (5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60605055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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